Product packaging for O-Methyllongiberine(Cat. No.:)

O-Methyllongiberine

Cat. No.: B1254022
M. Wt: 650.8 g/mol
InChI Key: LRVALJHYZOUSDW-KYJUHHDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Methyllongiberine is a dimeric protoberberine-benzyl tetrahydroisoquinoline alkaloid that was first isolated from the roots of Thalictrum longistylum . It belongs to a novel class of dimeric alkaloids and is structurally characterized by its protoberberine nucleus and a benzyltetrahydroisoquinoline component, with the specific O-methylation pattern defining the compound . This compound is presented as a chemical reference standard for researchers in the field of natural products and phytochemistry. Its primary research value lies in the exploration of plant alkaloid biosynthesis, the chemical ecology of the Ranunculaceae family, and the structure-activity relationships of complex plant metabolites . Studies on related alkaloids from the Thalictrum genus suggest potential areas of investigation could include antimicrobial and anti-inflammatory activities, given the known ethnopharmacological uses of the source plants . Researchers can use this compound as a high-purity standard for identification, quantification, and activity-screening projects. This product is strictly labeled For Research Use Only (RUO). It is not intended for direct use in humans, nor for any diagnostic, therapeutic, or prophylactic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H42N2O7 B1254022 O-Methyllongiberine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C39H42N2O7

Molecular Weight

650.8 g/mol

IUPAC Name

(1S,14S)-9,19,20,21,25-pentamethoxy-30-methyl-7,23-dioxa-15,30-diazaoctacyclo[22.6.2.23,6.18,12.111,15.114,18.027,31.022,33]heptatriaconta-3(37),4,6(36),8,10,12(35),18(33),19,21,24,26,31-dodecaene

InChI

InChI=1S/C39H42N2O7/c1-40-13-11-23-17-31(42-2)34-20-28(23)29(40)15-22-7-9-26(10-8-22)47-33-18-24-16-30-35-27(12-14-41(30)21-25(24)19-32(33)43-3)36(44-4)38(45-5)39(46-6)37(35)48-34/h7-10,17-20,29-30H,11-16,21H2,1-6H3/t29-,30-/m0/s1

InChI Key

LRVALJHYZOUSDW-KYJUHHDHSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=C6CN7CCC8=C([C@@H]7CC6=C5)C(=C(C(=C8OC)OC)OC)O3)OC)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=C6CN7CCC8=C(C7CC6=C5)C(=C(C(=C8OC)OC)OC)O3)OC)OC

Synonyms

O-methyllongiberine

Origin of Product

United States

Botanical Sourcing and Isolation Methodologies

Identification and Phytogeography of Thalictrum longistylum as a Primary Source

Thalictrum longistylum DC. is recognized as a primary botanical source for O-Methyllongiberine uodiyala.edu.iq. This plant species is a climber and is native to regions in Ecuador and Bolivia, growing primarily in the subtropical biome kew.org. Research on the roots of Thalictrum longistylum has led to the isolation of numerous alkaloids, including this compound, which was identified as a novel structure within the dimeric benzylisoquinoline-protoberberine class uodiyala.edu.iq. Thalictrum longistylum has also been reported to contain alkaloids with antimicrobial activity unal.edu.co.

Advanced Extraction Techniques for Alkaloid Enrichment from Plant Matrices

The extraction of alkaloids from plant materials like Thalictrum longistylum involves isolating these compounds from a complex matrix of other plant constituents. Alkaloids, generally alkaline in nature, and their salts exhibit varying solubility properties depending on the form of nitrogen atoms and the presence of polar groups in their molecules lifeasible.com. Free-state alkaloids are typically insoluble or sparingly soluble in water but readily dissolve in organic solvents such as chloroform (B151607), ether, and acetone (B3395972) lifeasible.com. Alkaloid salts, being more polar, are easily soluble in water and alcohols but insoluble or sparingly soluble in organic solvents like chloroform, ether, and acetone lifeasible.com.

Various extraction methods are employed based on these properties. Conventional solvent extraction procedures using organic solvents of different polarities, water, and their mixtures are still widely utilized rsc.org. Techniques include maceration, percolation, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) lifeasible.comrsc.org. Maceration involves soaking the plant material in a solvent at room temperature, offering moderate extraction conditions but requiring long times and high solvent consumption rsc.org. Acidic water or acidic water extraction is often used for alkaline alkaloids present in salt form in the plant, employing inorganic acids like sulfuric acid, hydrochloric acid, acetic acid, or tartaric acid to increase solubility jocpr.com. Alcohol extraction, using methanol (B129727) or ethanol (B145695), is suitable for both free and salt alkaloids, with techniques like reflux, percolation, or immersion jocpr.com.

To enhance extraction efficiency and reduce interfering substances, sample pulverization to increase surface area is a common initial step lifeasible.com. The selection of appropriate solvents is crucial, as different alkaloids may require different solvents based on their solubility and selective solubility lifeasible.com. Microwave-assisted extraction can heat the sample rapidly, increasing solvent permeability and alkaloid solubility, thereby improving efficiency lifeasible.com. Solid-phase microextraction is an adsorbent-based technique for enriching and concentrating alkaloids lifeasible.com. Acid-base extraction methods are also frequently used to separate basic alkaloids from other phytochemicals based on liquid-liquid partitioning researchgate.net.

For example, a method for extracting total alkaloids from Thalictrum plants involves crushing the plants, performing percolation extraction with hydrochloric acid solution, followed by ultrafiltration and nanofiltration. The concentrated liquid then passes through a macroporous resin column, is eluted with water, and the collected liquid is adjusted to a basic pH with ammonia (B1221849) to precipitate alkaloids, which are then dissolved and further purified google.com. Another method for extracting total alkaloids from Fritillaria involves extraction with hydrochloric acid, adjusting pH, extracting with dichloromethane, and then using macroporous resin columns for enrichment and elution with ethanol google.com.

Chromatographic Separation Strategies for Isolation of Dimeric Alkaloids

Chromatographic techniques are essential for separating and purifying dimeric alkaloids from complex natural product mixtures. These methods exploit the different physical and chemical properties of compounds to achieve separation bestchrom.com. The choice of method depends on factors such as sample complexity and the properties of the target alkaloids slideshare.net.

Preparative High-Performance Liquid Chromatography (HPLC) Applications

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the isolation of natural products, including alkaloids researchgate.netresearchgate.net. It offers high resolving power due to small stationary phase particle sizes and uniform column beds researchgate.net. Preparative HPLC is suitable for isolating a wide range of bioactive compounds from natural product extracts researchgate.net. It can be applied to both laboratory and pilot-plant scale isolation researchgate.net.

HPLC is particularly useful for separating compounds with similar structures, such as dimeric alkaloids from monomeric impurities nih.gov. For instance, RP-18 HPLC columns with methanol-water mobile phases containing an inorganic acid and a low concentration of inorganic buffer have been used for the separation of dimeric indole (B1671886) alkaloids like vincristine (B1662923) and vinblastine (B1199706) from monomeric impurities nih.gov. Keeping the buffer concentration low in this method retards the elution of all indole alkaloids, with dimeric ones being retarded more than monomeric ones nih.gov. Preparative HPLC has also been used in combination with other techniques, such as countercurrent chromatography, for the isolation of alkaloids tandfonline.comnih.gov.

Countercurrent Chromatography and Flash Chromatography

Countercurrent Chromatography (CCC), a liquid-liquid partition chromatography technique, is effective for purifying active natural compounds from plants researchgate.net. It does not use a solid support, eliminating irreversible adsorption and allowing for complete sample recovery rotachrom.com. CCC separates compounds based on their distribution between two immiscible liquid phases researchgate.net. Solvent systems for alkaloid purification by CCC often consist of an organic solvent (like chloroform or dichloromethane) and a water buffer with varying pH researchgate.net. pH-zone-refining counter-current chromatography is a variation that has been applied to alkaloid separation nih.govnih.gov. HSCCC (High-Speed Countercurrent Chromatography) is an all-liquid technique providing rapid isolation of alkaloids in high yields researchgate.net. It has been used for separating over 120 different alkaloid compounds from various plant species nih.gov.

Flash chromatography is a rapid form of column chromatography that uses pre-packed columns and higher flow rates, often driven by air pressure or pumps column-chromatography.comiconsci.com. It is a preparative liquid chromatography method used to purify individual chemical compounds from mixtures iconsci.com. Flash chromatography is considered a very effective purification technique and is widely used in pharmaceutical research and development iconsci.com. It can be used to purify milligram to hundreds of grams of sample column-chromatography.com. Flash chromatography has been used for the isolation of alkaloids from various plant sources researchgate.netresearchgate.net. It can also be used in sequence with other chromatographic methods like CPC and preparative HPLC for isolating target compounds nih.gov.

Specialized Techniques for Complex Natural Product Mixtures

Separating compounds from complex natural product mixtures often requires specialized chromatographic techniques or combinations of methods researchgate.net. Countercurrent chromatography is particularly well-suited for complex mixtures due to its liquid-liquid nature scielo.br. Techniques like pH-zone-refining counter-current chromatography can be applied to separate alkaloids from crude extracts nih.gov.

The combination of different chromatographic techniques can be highly effective. For example, a method combining HSCCC and preparative HPLC has been developed for the preparative separation of alkaloids from Gelsemium elegans tandfonline.comnih.gov. This approach utilizes the strengths of both techniques to achieve efficient isolation and purification tandfonline.comnih.gov. Solid-phase extraction (SPE) can also be used as a preliminary step for enriching alkaloids before chromatographic separation oup.com. Coupling chromatography with techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is employed for the analysis and identification of compounds in complex mixtures bestchrom.comnih.gov. MS-targeted isolation using flash chromatography allows for the specific collection of compounds based on their mass-to-charge ratio, even in cases of coelution interchim.com.

Purity Assessment and Yield Optimization in Isolation Protocols

Assessing the purity of isolated natural products is crucial for ensuring the quality and reliability of research findings acs.orgrroij.com. Establishing purity can be challenging, especially when compounds have similar chromatographic behavior nih.govresearchgate.net. Analytical techniques such as HPLC are commonly used to determine the purity of isolated compounds, often using methods like peak area normalization nih.gov. Coupling HPLC with detectors like UV-Vis spectrometers can help differentiate compounds with similar retention times by providing time-resolved spectra nih.govresearchgate.net. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also vital for both identification and purity assessment of isolated natural products nih.govrroij.comresearchgate.net.

Yield optimization in isolation protocols aims to maximize the amount of the target compound obtained from the source material mdpi.comgrinnell.edu. Factors influencing yield include the extraction method, solvent choice, temperature, time, and the ratio of solvent to solid material mdpi.comnih.gov. Optimization studies often involve evaluating different extraction conditions and solvents to determine those that provide the highest yields mdpi.comnih.gov. For instance, optimizing the extraction of steroidal alkaloids from Fritillaria cirrhosa involved varying ethanol concentration, temperature, liquid-solid ratio, and extraction time nih.gov. The purity of the isolated compound can impact the apparent yield, as impurities can contribute to the total mass mdpi.com. Therefore, achieving high purity is often intertwined with optimizing the isolation yield jshanbon.com.

Here is a table summarizing some extraction and chromatography techniques mentioned:

TechniqueTypeApplication for AlkaloidsKey Features
MacerationSolvent ExtractionInitial extraction from plant materialRoom temperature, high solvent consumption, long time, potentially low yield rsc.org
Acidic Water ExtractionSolvent ExtractionExtraction of alkaloid saltsIncreases solubility, simple method, may require large solvent volume jocpr.com
Alcohol ExtractionSolvent ExtractionExtraction of free and salt alkaloidsSuitable for different forms, fewer water-soluble impurities than water extraction jocpr.com
Microwave-Assisted ExtractionSolvent ExtractionEnhanced extraction efficiencyRapid heating, increased solvent permeability and solubility lifeasible.com
Solid-Phase MicroextractionAdsorbent-basedEnrichment and concentration of alkaloidsAdsorbent-based, suitable for concentrating lifeasible.com
Countercurrent ChromatographyLiquid-Liquid ChromatographyPurification of natural compounds, including alkaloidsNo solid support, based on partition coefficient, complete sample recovery researchgate.netrotachrom.com
pH-Zone-Refining CCCLiquid-Liquid ChromatographySeparation of alkaloids from crude extractsUses pH gradients to influence partitioning nih.govnih.gov
High-Speed Countercurrent Chromatography (HSCCC)Liquid-Liquid ChromatographyRapid isolation of alkaloids in high yieldsAll-liquid technique researchgate.net
Flash ChromatographyLiquid ChromatographyRapid purification of individual compounds from mixturesUses pre-packed columns, higher flow rates, effective purification column-chromatography.comiconsci.com
Preparative HPLCLiquid ChromatographyIsolation of natural products, including alkaloids, high resolutionSmall particles, high pressure, high resolving power, scalable researchgate.net
Solid-Phase Extraction (SPE)Adsorbent-basedPreliminary enrichment and cleanup before chromatographyCan remove impurities and concentrate target compounds oup.com
Macroporous Resin ChromatographyAdsorbent-basedEnrichment and purification of total alkaloidsUsed in multi-step isolation protocols google.comgoogle.com

Structural Characterization and Elucidation of O Methyllongiberine

Advanced Spectroscopic Techniques for Definitive Structural Assignment

A suite of spectroscopic techniques is indispensable for the unambiguous assignment of a natural product's structure. For O-Methyllongiberine, the structural elucidation process involved the use of several key methods to piece together its complex dimeric framework. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework and the spatial relationships between atoms in a molecule. By analyzing how atomic nuclei respond to a magnetic field and radiofrequency pulses, chemists can deduce the connectivity and stereochemistry of a compound. nih.govnih.gov Both one-dimensional and two-dimensional NMR experiments were integral to understanding the structure of this compound. nih.gov

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, provide fundamental information about the types of hydrogen and carbon atoms present in a molecule and their electronic environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the different types of protons in a molecule based on their chemical shifts, splitting patterns (multiplicity), and integration (relative number of protons). Chemical shifts are influenced by the electronic environment, providing clues about the functional groups and neighboring atoms. Splitting patterns arise from spin-spin coupling with nearby protons, indicating connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows the distinct types of carbon atoms in a molecule. ¹³C chemical shifts are highly sensitive to the hybridization state and the presence of electronegative atoms or functional groups, offering insights into the carbon skeleton. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons.

While specific ¹H and ¹³C NMR data for this compound were not detailed in the provided sources, these experiments were fundamental in initially assessing the types of protons and carbons present and their general environments within the molecule's structure. nih.gov

For complex molecules like dimeric alkaloids, two-dimensional (2D) NMR techniques are essential for establishing through-bond and through-space correlations between nuclei, allowing for the complete assignment of signals and the elucidation of the molecular topology. nih.gov

Correlation Spectroscopy (COSY): COSY is a homonuclear 2D NMR experiment that reveals correlations between protons that are coupled to each other through typically two or three bonds. This helps in identifying spin systems and establishing direct connectivity between protons. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear 2D NMR experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond correlation). nih.gov This experiment is crucial for assigning proton signals to their corresponding carbon signals. nih.gov Edited HSQC can further distinguish between CH/CH₃ and CH₂ groups. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a heteronuclear 2D NMR experiment that reveals correlations between protons and carbons that are separated by two, three, or even four bonds. nih.gov This is particularly valuable for establishing connectivity across quaternary carbons and for connecting different spin systems within the molecule. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a homonuclear 2D NMR experiment that shows through-space correlations between protons that are in close spatial proximity (typically within 5-7 Å), regardless of the number of bonds separating them. nih.gov NOESY is vital for determining the relative stereochemistry and conformation of a molecule. nih.gov

The application of these 2D NMR techniques was crucial in arranging the substituents on the protoberberine nucleus of this compound and establishing the connections within its dimeric structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a technique that provides the accurate mass-to-charge ratio (m/z) of a molecule or its fragments, allowing for the determination of the elemental composition and molecular formula.

In HRMS, the molecular ion peak ([M]⁺ or a related adduct ion) provides the precise molecular weight of the compound. The fragmentation pattern observed in the mass spectrum, resulting from the dissociation of the molecular ion into smaller ions, provides structural information by revealing characteristic cleavages and substructures. Analyzing the m/z values of these fragments and their relative abundances helps in piecing together the molecular structure. The presence of isotopes also contributes to characteristic patterns in the mass spectrum that can aid in formula determination.

HRMS data was utilized in the structural characterization of this compound, likely to confirm its molecular formula and provide initial insights into its structural components through fragmentation analysis. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is primarily used to detect the presence of chromophores, which are functional groups or conjugated systems of pi electrons that absorb UV or visible light.

The UV-Vis spectrum shows absorption maxima (λmax) at specific wavelengths, and the intensity of the absorption is related to the concentration of the chromophore. The position and intensity of these absorption bands can provide information about the type and extent of conjugation within the molecule. While not providing detailed structural connectivity, UV-Vis spectroscopy can support the presence of aromatic rings or other unsaturated systems expected in alkaloid structures like this compound.

UV-Vis spectroscopy was employed in the characterization of this compound, likely contributing to the understanding of its electronic transitions and the presence of chromophoric systems within its structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that measures the vibrations of bonds within a molecule when exposed to infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, providing a "fingerprint" that helps in identifying the types of bonds and functional groups present.

The IR spectrum shows absorption bands (peaks) at specific wavenumbers (cm⁻¹). The position, intensity, and shape of these bands are indicative of particular functional groups such as hydroxyl (-OH), carbonyl (C=O), amine (N-H), and various carbon-carbon stretches and bends. The region below 1500 cm⁻¹ is often referred to as the "fingerprint region" and is unique to each compound, aiding in identification by comparison with known spectra.

Chemical Derivatization and Degradation Studies for Structural Confirmation

Chemical methods, including derivatization and degradation studies, have been employed to confirm specific structural features and the connectivity of the dimeric alkaloid. Chemical derivatization involves modifying the molecule to enhance its properties for analysis or to confirm the presence of certain functional groups. Degradation studies involve breaking down the molecule into smaller, identifiable fragments, which can then be analyzed to piece together the original structure.

In the case of longiberine (B1246612), reductive cleavage of O-ethyllongiberine with Na/liquid NH₃ yielded (+)-(S)-N-methylcoclaurine. This degradation product represented one-half of the dimeric structure and helped determine that portion of the molecule. Chemical conversion of thalidezine (B174029) to longiberine, involving steps like Mannich reaction and Eschweiler-Clarke procedure, was used to establish an asymmetric center and confirm the ring size and substituent order for longiberine. Methylation of longiberine with diazomethane (B1218177) then formed this compound, confirming its structure in relation to longiberine.

Chiral Analysis and Absolute Stereochemical Determination

Determining the absolute stereochemistry of chiral centers within this compound is essential for a complete structural description. Chiral analysis techniques are used to determine the enantiomeric composition of a sample, while methods for absolute stereochemical determination assign the R or S configuration to each chiral center.

Techniques such as optical rotation, Circular Dichroism (CD) spectroscopy, and potentially X-ray analysis (if suitable crystals can be obtained) are employed for this purpose. Optical rotation measures the ability of a chiral substance to rotate plane-polarized light. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about the conformation and absolute configuration of chromophoric groups. Comparison of experimental CD spectra with those of similar compounds with known absolute configurations can aid in determination. NMR analysis in a chiral environment or using chiral derivatizing agents can also differentiate between enantiomers or diastereomers.

While specific details on the chiral analysis and absolute stereochemical determination solely for this compound are not extensively detailed in the provided search results beyond its formation from longiberine with an established S configuration at one center, the general methods described are applicable to such alkaloid structures.

Chemical Derivatization and Degradation Studies for Structural Confirmation

Chemical derivatization and degradation studies have been historically significant in confirming structural assignments and providing insights into the connectivity of complex molecules like this compound. Derivatization involves chemically modifying specific functional groups to alter the molecule's properties for analysis or to confirm the presence of those groups.

Degradation studies involve breaking the molecule into smaller, more easily characterized fragments. Analysis of these fragments helps in piecing together the structure of the original, larger molecule. For instance, in the structural studies of longiberine, a related dimeric alkaloid, reductive cleavage of O-ethyllongiberine with Na/liquid NH₃ yielded (+)-(S)-N-methylcoclaurine, which represents one part of the dimer. This provided crucial information about one half of the dimeric structure. Chemical conversion of thalidezine to longiberine through a sequence of reactions, including the Mannich reaction and Eschweiler-Clarke procedure, was utilized to confirm the ring size and the arrangement of substituents, as well as establishing the stereochemistry at a specific center. The subsequent methylation of longiberine with diazomethane yielded this compound, confirming its structure based on that of longiberine.

Chiral Analysis and Absolute Stereochemical Determination

The determination of the absolute stereochemistry is critical for fully characterizing a chiral molecule like this compound. This involves assigning the R or S configuration to each stereogenic center. Methods for chiral analysis and absolute stereochemical determination include optical rotation, Circular Dichroism (CD) spectroscopy, and potentially X-ray crystallography.

Optical rotation measures the degree and direction in which a chiral compound rotates plane-polarized light. CD spectroscopy is particularly useful for molecules containing chromophores, as it measures the differential absorption of left and right circularly polarized light, providing information about conformation and absolute configuration. Comparison of experimental CD spectra with calculated spectra or with spectra of compounds with known absolute configurations can aid in stereochemical assignment. While direct details on the chiral analysis specifically for this compound are not prominently featured in the search results, the established stereochemistry of (+)-(S)-N-methylcoclaurine obtained from the degradation of O-ethyllongiberine provides insight into at least one chiral center within the dimeric structure.

Synthetic Strategies for O Methyllongiberine and Its Analogues

Retrosynthetic Analysis of the Benzyltetrahydroisoquinoline-Protoberberine Dimeric Scaffold

Retrosynthetic analysis of the benzyltetrahydroisoquinoline-protoberberine dimeric scaffold typically involves disconnecting the bond(s) linking the two monomeric units. Given the ether linkage present in O-Methyllongiberine, a key retrosynthetic step would likely involve disconnecting this diaryl ether bond. ukzn.ac.zaacs.org This would lead back to a benzyltetrahydroisoquinoline unit and a protoberberine or a precursor to a protoberberine unit, each of which can then be further simplified through standard retrosynthetic disconnections for monomeric isoquinoline (B145761) alkaloids. uni-heidelberg.de Common strategies for synthesizing the benzyltetrahydroisoquinoline core include the Bischler-Napieralski reaction followed by reduction, or the Pictet-Spengler reaction. acs.orgresearchgate.nettandfonline.com The protoberberine core can often be assembled via Mannich-type cyclizations or related annulation strategies. researchgate.net

Total Synthesis Approaches to the Core Dimer Structure

Total synthesis of dimeric alkaloids like this compound requires the de novo construction of the entire molecular framework from simpler precursors. wikipedia.org While specific detailed total synthesis routes for this compound were not extensively detailed in the search results, general approaches to similar dimeric isoquinoline alkaloids and the challenges involved have been discussed. jst.go.jpnih.gov Convergent strategies, where the two monomeric units are synthesized separately and coupled at a later stage, are often preferred to manage complexity and improve efficiency. jst.go.jpnih.gov

Strategies for Asymmetric Synthesis of Chiral Precursors

Given the presence of multiple stereocenters in both the benzyltetrahydroisoquinoline and protoberberine units, asymmetric synthesis is crucial for obtaining this compound in its naturally occurring stereochemical form. Strategies for asymmetric synthesis of tetrahydroisoquinoline alkaloids, which serve as precursors, have been developed. These include asymmetric reduction of imine intermediates, often catalyzed by chiral catalysts, and the use of chiral auxiliaries. acs.orgresearchgate.nettandfonline.comacs.orgnih.govmdpi.comnih.govsemanticscholar.org Biocatalytic approaches using enzymes like norcoclaurine synthase (NCS) have also shown promise for the stereoselective synthesis of tetrahydroisoquinolines. researchgate.nettandfonline.com

Key Coupling Reactions and Stereoselective Transformations

Forming the linkage between the benzyltetrahydroisoquinoline and protoberberine units is a critical step in the total synthesis. For dimeric alkaloids linked by a biaryl ether bond, like this compound, Ullmann coupling reactions or related metal-catalyzed cross-coupling reactions are relevant methodologies for forming the diaryl ether linkage. ukzn.ac.zaacs.org Other coupling reactions, such as Suzuki, Stille, Kumada, Hiyama, and Negishi couplings, have been employed in the synthesis of various dimeric compounds, though their specific application to the benzyltetrahydroisoquinoline-protoberberine linkage in this compound would depend on the chosen synthetic strategy and the nature of the functional groups involved. jst.go.jp Stereoselective transformations are essential throughout the synthesis to control the configuration of the stereocenters. This can involve asymmetric induction during bond formation reactions, stereoselective reductions, or cyclization reactions that favor the formation of specific diastereomers. acs.orgnih.govmdpi.comnih.govacs.org

Semisynthetic Modifications of Natural Precursors (e.g., Longiberine (B1246612) Methylation)

Semisynthesis involves using a naturally occurring compound as a starting material for the synthesis of a target molecule. This compound was isolated alongside longiberine, suggesting a potential biogenetic relationship. researchgate.netnih.govresearchgate.net Indeed, the methylation of longiberine has been reported as a method to obtain this compound. nih.gov Specifically, methylation of longiberine with diazomethane (B1218177) yielded this compound, identical to the natural product. nih.gov This semisynthetic approach leverages the structural complexity already present in the natural precursor, providing a potentially more direct route compared to total synthesis from simple starting materials.

Development of Synthetic Analogues and Structure-Based Design

The synthesis of analogues of natural products like this compound is an important area of research, often pursued to explore structure-activity relationships and potentially develop compounds with improved properties. This involves modifying the core dimeric scaffold or the substituents on either the benzyltetrahydroisoquinoline or protoberberine units. Structure-based design principles can guide the synthesis of targeted analogues with desired structural features. researchgate.net While specific examples of this compound analogues and their synthesis were not detailed in the search results, the synthesis of analogues of related dimeric and monomeric isoquinoline alkaloids has been reported, often employing similar synthetic methodologies. researchgate.netacs.org

Methodologies for Creating Dimeric and Multivalent Compounds

The synthesis of dimeric and multivalent compounds, including dimeric alkaloids, involves strategies for linking two or more molecular units. researchgate.netjst.go.jprsc.org For this compound, the key linkage is the biaryl ether bond connecting the two alkaloid units. ukzn.ac.zaacs.org General methodologies for creating dimeric structures include various coupling reactions, such as those mentioned in Section 5.2.2. jst.go.jp The choice of methodology depends on the nature of the linkage being formed and the functional groups present on the monomeric units. Research in this area focuses on developing efficient and selective methods for dimerization, particularly for complex molecules with multiple functional groups. jst.go.jpnih.gov The synthesis of dimeric compounds often presents challenges related to chemoselectivity and steric hindrance, especially when coupling highly functionalized units at a late stage of the synthesis. jst.go.jpnih.gov

Preclinical Investigation of Molecular and Cellular Mechanisms of Action

In Vitro Models for Initial Activity Screening

In preclinical research, in vitro studies using cell culture models are a crucial initial step to evaluate the potential effects and mechanisms of action of new substances like O-Methyllongiberine before moving to in vivo (animal) studies. profil.comokids-net.at These models help provide initial indications on tolerability and dosage, as well as the mechanism of action. okids-net.at While the provided search results confirm the isolation and structural characterization of this compound, specific detailed data on its initial activity screening in a broad range of in vitro models is not extensively available within the provided snippets. However, one source mentions that longiberine (B1246612), a related dimeric alkaloid, showed in vitro activity against the human breast carcinoma cell line MCF-7. acs.org Given the structural similarity, this suggests that this compound might also be evaluated in cancer cell lines during initial screening.

Exploration of Potential Molecular Targets and Ligand-Receptor Interactions

Understanding the molecular targets of a compound is essential for elucidating its mechanism of action. This involves studying how the compound interacts with biological molecules such as DNA and enzymes.

DNA Binding and Intercalation Studies

DNA binding, particularly through intercalation, is a mechanism by which some compounds exert their biological effects, often by interfering with DNA replication and transcription. researchgate.netuodiyala.edu.iq Intercalation involves the insertion of a molecule between the base pairs of DNA. rsc.org Some dimeric compounds are known to bind to DNA by intercalation of their chromophore. researchgate.net While the search results mention DNA binding and intercalation in the context of other alkaloids like berberine (B55584), and discuss dimeric compounds that bind to DNA by intercalation, there are no specific detailed studies on the DNA binding and intercalation properties solely of this compound presented in the provided snippets. researchgate.netuodiyala.edu.iq However, the classification of this compound as a dimeric protoberberine-benzyl tetrahydroisoquinoline alkaloid, a class that includes compounds known to interact with DNA, suggests this could be a potential area of investigation. researchgate.netuodiyala.edu.iq

Topoisomerase Inhibition Assays

Topoisomerases are crucial enzymes involved in managing DNA topology during processes like replication and transcription. wikipedia.orgnumberanalytics.com Inhibiting these enzymes can lead to DNA damage and cell death, making them targets for some therapeutic agents. wikipedia.orgnumberanalytics.com Topoisomerase inhibitors are classified based on whether they target Type I or Type II topoisomerases and their mechanism (e.g., catalytic inhibitors or poisons). wikipedia.orgnumberanalytics.com Some compounds stabilize the topoisomerase-DNA complex, preventing DNA re-ligation. wikipedia.orgnumberanalytics.com While the provided information discusses topoisomerase inhibitors and their mechanisms in general, and mentions that some compounds have shown inhibitory effects on Topoisomerase I and II in vitro, there are no specific data presented regarding the effect of this compound on topoisomerase activity. wikipedia.orgnumberanalytics.comresearchgate.netnih.gov

Enzyme Modulation Studies (e.g., Cholinesterases, Proteases)

Enzyme modulation, where a compound affects the activity of enzymes, is another significant mechanism of action for many drugs. Cholinesterases and proteases are important classes of enzymes involved in various physiological processes. Cholinesterases, like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are involved in the breakdown of acetylcholine (B1216132), a neurotransmitter. nih.govwikipedia.orgfrontiersin.org Inhibitors of cholinesterases can increase acetylcholine levels. nih.govwikipedia.org Proteases are enzymes that cleave proteins and are involved in diverse biological functions. nih.govwikipedia.org Protease inhibitors interfere with the action of these enzymes. nih.govwikipedia.org While the search results mention studies on the cholinesterase and prolyl oligopeptidase inhibition activity of other isoquinoline (B145761) alkaloids isolated from Peumus boldus, and discuss protease inhibitors in general, there is no specific information provided about this compound's effects on cholinesterases, proteases, or other enzymes. nih.govwikipedia.orgresearchgate.netresearchgate.netnih.govcarlroth.commdpi.comtjnpr.org

Cellular Effects in Preclinical Cell Lines

Investigating the effects of a compound on cell lines is a standard part of preclinical research to understand its impact on fundamental cellular processes. profil.comokids-net.at

Investigations into Cell Proliferation and Viability Modulation

Cell proliferation and viability assays are widely used in drug screening to assess how a compound affects cell growth and survival. nih.govnih.govsciencellonline.com These assays can measure metabolic activity, enzyme activity, or membrane integrity as indicators of cell health. nih.govsciencellonline.compromega.insigmaaldrich.com Modulating cell proliferation and viability is a key mechanism for many therapeutic agents, particularly in cancer research. Some compounds can inhibit cell proliferation or decrease cell viability in a dose-dependent manner. uodiyala.edu.iqnih.gov While the search results indicate that this compound's potential effects on cell proliferation have been discussed, specific detailed data from investigations into its modulation of cell proliferation and viability in preclinical cell lines are not extensively provided within the snippets. psu.edu However, the related compound longiberine has shown in vitro activity against the MCF-7 breast carcinoma cell line, which implies an effect on cell viability or proliferation. acs.org Preclinical studies often involve dose-response studies to determine the therapeutic effect and potential toxicity in cell models. youtube.com

Analysis of Apoptosis Induction and Cell Cycle Perturbations

Apoptosis, or programmed cell death, and cell cycle regulation are crucial processes for maintaining tissue homeostasis. nih.govnih.gov Dysregulation of these processes can contribute to various diseases, including cancer. nih.govnih.govcellsignal.com Many factors involved in cell cycle regulation also play a role in apoptosis. nih.govnih.gov For instance, tumor suppressor genes like p53 and RB, the oncogene c-Myc, and cyclin-dependent kinases (Cdks) and their regulators have been linked to both processes. nih.govnih.gov Manipulation of the cell cycle can either prevent or induce an apoptotic response. nih.govnih.gov Cancer cells often evade apoptosis and exhibit uncontrolled proliferation. cellsignal.com

Research on other compounds, such as berberine (another protoberberine alkaloid), has shown the ability to induce apoptosis and arrest the cell cycle in various cancer cell lines. archivesofmedicalscience.com Berberine has been observed to trigger early apoptosis and prevent cell cycle progression, often at the G2/M phase, although the specific phase can be cell-type dependent. archivesofmedicalscience.com The BCL-2/BAX signaling pathway has been suggested as a common pathway underlying the anti-tumor effect of berberine. archivesofmedicalscience.com

While the provided search results mention this compound as a dimeric protoberberine-benzyl tetrahydroisoquinoline alkaloid researchgate.netacs.org, specific detailed research findings on its direct effects on apoptosis induction and cell cycle perturbations were not prominently available in the immediate search results. However, the known activities of related alkaloid structures like berberine suggest that this is a relevant area for investigation for this compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivativesnih.gov

This compound is a dimeric alkaloid. researchgate.netacs.org Dimeric compounds, particularly in the context of anticancer research, have gained interest because many proteins crucial for cellular function and signaling pathways exist or become activated as dimers. researchgate.net The bivalent nature of dimeric inhibitors could potentially enhance potency and efficacy by binding to two sites on a dimeric protein target. researchgate.net

While the search results confirm this compound's classification as a dimeric alkaloid researchgate.netacs.org, detailed SAR studies specifically on this compound and its derivatives were not extensively found. Research on SAR of natural products and their derivatives is an active area of investigation, often focusing on identifying key functional groups and structural motifs contributing to observed biological activities. nih.govmdpi.com

Mechanism-Oriented Studies in Relevant Biological Pathways

Mechanism-oriented studies investigate the specific molecular pathways and targets through which a compound exerts its biological effects. confotherapeutics.comnih.gov Understanding these mechanisms is essential for elucidating how a compound interacts with cellular components and influences cellular processes. Preclinical studies often involve characterizing the mode of action of potential therapeutic candidates. firstwordpharma.com

Given this compound's structure as a protoberberine-benzyl tetrahydroisoquinoline dimer researchgate.netacs.org, relevant biological pathways for investigation could include those known to be modulated by related alkaloid structures. For example, other isoquinoline alkaloids have been studied for their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and prolyl oligopeptidase. researchgate.netresearchgate.net Berberine, a protoberberine alkaloid, has been shown to affect the BCL-2/BAX signaling pathway, which is involved in apoptosis. archivesofmedicalscience.com

Advanced Analytical Techniques in O Methyllongiberine Research

Quantitative Analysis of O-Methyllongiberine in Biological and Plant Samples

Quantitative analysis is essential for determining the concentration of this compound in various samples, which is critical for pharmacological studies, pharmacokinetic profiling, and understanding its distribution in Thalictrum species. cstti.comuab.edu

Quantitative Nuclear Magnetic Resonance (qNMR) Applications

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for the quantitative analysis of compounds, including natural products. mdpi.comfrontiersin.orgjeol.com Unlike some other methods, qNMR allows for the direct determination of an analyte's purity or concentration by comparing the integral of a specific signal from the analyte to that of a certified reference standard. mdpi.comjeol.com The principle relies on the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei giving rise to that signal. jeol.comasdlib.org

qNMR is particularly valuable for natural products, where obtaining a pure reference standard for traditional chromatographic methods can be challenging. mdpi.comfrontiersin.org It can be applied to determine the content of bioactive compounds in plant extracts. frontiersin.org Careful selection of integrals to avoid overlap with other signals, including 13C satellites and impurities, is crucial for accurate qNMR measurements. frontiersin.org Experimental parameters such as relaxation delay, acquisition time, and spectral width must be optimized for quantitative accuracy. frontiersin.orgasdlib.org

Hyphenated Chromatographic-Spectrometric Techniques (LC-MS/MS, GC-MS/MS)

Hyphenated techniques combining chromatography with mass spectrometry are widely used for the quantitative analysis of compounds in complex biological and plant matrices due to their high sensitivity and selectivity. mst.or.jpeag.combioxpedia.comtechnologynetworks.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly well-suited for analyzing polar and thermally labile compounds like many alkaloids, including this compound. technologynetworks.comwikipedia.org LC separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. mst.or.jpeag.com The separated components are then introduced into a mass spectrometer, which measures their mass-to-charge ratio (m/z). eag.comwikipedia.org LC-MS/MS adds a layer of selectivity by fragmenting selected ions and analyzing the resulting product ions, significantly reducing interference from co-eluting substances and enhancing sensitivity. mst.or.jpeag.com This is particularly important for analyzing endogenous compounds in biological samples where analyte-free matrices are often unavailable. cstti.comuab.edu Sample preparation, including extraction and clean-up, is a critical step in LC-MS/MS analysis of biological fluids to remove interfering compounds. uab.edubioxpedia.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are effective for the analysis of volatile and semi-volatile organic molecules. technologynetworks.comthermofisher.commeasurlabs.com While this compound's volatility would need to be considered, GC-MS/MS offers high sensitivity and selectivity through the separation of compounds in the gas phase followed by mass analysis and fragmentation. technologynetworks.comthermofisher.commeasurlabs.com GC-MS data is typically presented as a total ion chromatogram (TIC), extracted ion chromatograms (EIC) for specific masses, or through selected ion monitoring (SIM) for targeted quantitative analysis. chromatographyonline.com

These hyphenated techniques are routinely applied for the quantitative determination of natural products in plant extracts and biological samples. nih.govbioxpedia.comwikipedia.org

Metabolomics and Chemotaxonomic Profiling of Thalictrum Species

Metabolomics involves the comprehensive study of all metabolites within a biological system, providing a snapshot of its metabolic state. LC-MS is a commonly used technique in metabolomics due to its ability to cover a wide range of chemicals. wikipedia.org Studying the metabolome of Thalictrum species can provide insights into the diversity and abundance of secondary metabolites, including alkaloids like this compound. Metabolomics profiling can help in understanding the biochemical pathways involved in the synthesis of these compounds and how they vary between different species or under different conditions.

Chemotaxonomy uses chemical compounds to classify and understand the relationships between organisms. The presence and distribution of specific alkaloids, such as this compound and longiberine (B1246612), within different Thalictrum species can serve as chemotaxonomic markers. nih.govuodiyala.edu.iq Analytical techniques, particularly LC-MS and GC-MS, are instrumental in identifying and comparing the alkaloid profiles of various Thalictrum species for chemotaxonomic purposes.

High-Throughput Screening Methodologies for Biological Activity Assessment

High-throughput screening (HTS) is a method used in drug discovery to rapidly test large libraries of compounds for a specific biological activity. tdcommons.aievotec.combmglabtech.com HTS involves automated testing of thousands to millions of samples at the molecular, cellular, or organism level. tdcommons.ai While the specific application of HTS to this compound is not detailed in the provided context, HTS methodologies could be employed to assess the biological activity of this compound against various targets or in different cellular assays. tdcommons.ainih.gov This would typically involve preparing this compound and testing its effects in miniaturized assay formats, often using cell-based assays or target-binding assays, with automated liquid handling and detection systems. evotec.combmglabtech.comnih.gov HTS aims to identify "hits" or "leads" that show desired activity, which then require further validation and characterization. evotec.combmglabtech.com

Microscopic and Imaging Techniques for Cellular Localization Studies

Microscopic and imaging techniques are crucial for determining the cellular and subcellular localization of compounds or proteins. While the provided information does not specifically detail the cellular localization of this compound, general techniques for such studies include fluorescence microscopy and electron microscopy. americanlaboratory.comuu.nlfrontiersin.orgnih.gov

Fluorescence microscopy, including confocal microscopy, is widely used to visualize the distribution of fluorescently labeled molecules within cells. americanlaboratory.comuu.nl Single-molecule localization microscopy (SMLM) offers higher resolution, allowing the study of individual molecules and their localization with high specificity. frontiersin.orgmdpi.com

Electron microscopy, such as transmission electron microscopy (TEM), provides ultrastructural details of cells and can be combined with labeling techniques (e.g., using gold particles or quantum dots) to pinpoint the localization of specific molecules at a very high resolution. americanlaboratory.comnih.gov Correlative light-electron microscopy (CLEM) combines the advantages of fluorescence microscopy (for screening and initial localization) and electron microscopy (for high-resolution ultrastructure) to study the localization of molecules within their cellular context. uu.nl These techniques would be valuable for understanding where this compound is stored or where it exerts its effects within Thalictrum cells or in biological systems if administered.

Future Research Directions and Translational Perspectives Preclinical Focus

Biosynthetic Engineering for Enhanced Production and Diversification

Biosynthetic engineering offers a promising avenue to enhance the sustainable production of O-Methyllongiberine and generate structural analogs. Natural products are produced by organisms through complex biosynthetic pathways encoded by biosynthetic gene clusters (BGCs). cas.org Engineering these pathways in suitable host organisms, such as Escherichia coli, can lead to increased yields and the production of novel derivatives. nih.gov This involves identifying the specific enzymes and genes responsible for the dimerization and methylation steps leading to this compound. By manipulating these genetic elements, researchers aim to optimize the metabolic flux towards this compound synthesis and potentially introduce modifications to create diversified dimeric alkaloid structures. nih.gov

Rational Design of Next-Generation Dimeric Alkaloid Scaffolds for Mechanistic Probing

Integration of Artificial Intelligence and Machine Learning in Structure-Activity Prediction

Development of Advanced In Vitro and In Vivo Preclinical Models to Elucidate Mechanisms

Understanding the mechanisms of action of this compound requires the use of advanced preclinical models. While traditional 2D cell cultures are useful, complex in vitro models (CIVMs) such as 3D cell cultures, organoids, and organ-on-chip systems offer a more physiologically relevant environment that better mimics in vivo conditions. nih.gov These models can be used to study cellular uptake, metabolism, target engagement, and downstream biological effects of this compound. nih.gov Furthermore, well-designed in vivo studies in appropriate animal models are crucial for evaluating the compound's efficacy, pharmacokinetics, and potential off-target effects in a complex biological system. nih.govnih.gov Combining data from both advanced in vitro and in vivo models will provide a more comprehensive understanding of how this compound interacts with biological systems. nih.govnih.gov

Exploration of this compound as a Chemical Probe for Fundamental Biological Processes

Given its unique dimeric structure and potential bioactivity, this compound can be explored as a chemical probe to investigate fundamental biological processes. wikipedia.orgnih.govunc.edu Chemical probes are small molecules used to selectively interact with and perturb specific biological targets, helping to elucidate protein function and biological pathways. wikipedia.orgnih.gov By using this compound as a probe, researchers can identify its direct binding partners and understand the cellular consequences of modulating these targets. wikipedia.orgnih.govumontpellier.fr This can involve techniques such as affinity chromatography coupled with mass spectrometry to identify proteins that bind to this compound. nih.gov Such studies can reveal novel biological insights and potentially identify new therapeutic targets.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of O-Methyllongiberine in synthetic samples?

  • Methodological Answer : Utilize a combination of spectroscopic techniques (e.g., 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry) to verify structural integrity. Compare spectral data with published literature or authentic reference standards. Elemental analysis and chromatographic methods (HPLC, TLC) should be employed to assess purity (>95% recommended for biological assays). For novel compounds, provide detailed characterization protocols, including reproducibility metrics for key peaks or retention times .

Q. What are the standard protocols for isolating this compound from natural sources?

  • Methodological Answer : Optimize extraction using polar solvents (e.g., methanol, ethanol) via Soxhlet or maceration methods. Fractionate crude extracts with column chromatography (silica gel or Sephadex LH-20) and monitor fractions via TLC. Validate isolation efficiency using UV-Vis spectroscopy at characteristic wavelengths (e.g., 254 nm for alkaloids). Include yield calculations and purity thresholds in reporting .

Q. How should researchers design a literature review to identify gaps in this compound studies?

  • Methodological Answer : Conduct systematic searches in databases (PubMed, SciFinder, Web of Science) using controlled vocabulary (e.g., "this compound," "alkaloid biosynthesis"). Prioritize primary literature from peer-reviewed journals. Map existing studies by categorizing findings into synthesis, bioactivity, and mechanistic insights. Use tools like PRISMA flowcharts to document inclusion/exclusion criteria and highlight understudied areas (e.g., pharmacokinetics or structure-activity relationships) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

  • Methodological Answer : Perform meta-analyses to identify variables influencing outcomes, such as cell line specificity (e.g., cancer vs. normal cells), compound concentrations, or assay conditions (e.g., incubation time). Validate findings using orthogonal assays (e.g., apoptosis markers alongside cytotoxicity tests). Apply statistical models (ANOVA, regression) to quantify confounding factors and recommend standardized protocols for future studies .

Q. What experimental strategies are effective for elucidating this compound's structure-activity relationships (SAR)?

  • Methodological Answer : Synthesize analogs with targeted modifications (e.g., methylation sites, stereochemistry) and test them in parallel bioassays. Use computational tools (molecular docking, QSAR models) to predict binding affinities to targets like kinase enzymes. Validate hypotheses with in vitro/in vivo experiments, ensuring dose-response curves and control groups (e.g., wild-type vs. knockout models) are included .

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-validate spectral assignments using 2D-NMR techniques (e.g., COSY, HSQC) and compare with synthetic intermediates. Collaborate with independent labs for replication. For ambiguous cases, employ X-ray crystallography or advanced mass spectrometry (e.g., MALDI-TOF/TOF) to resolve structural uncertainties. Document all raw data in supplementary materials for peer scrutiny .

Q. What methodologies are critical for ensuring reproducibility in this compound synthesis?

  • Methodological Answer : Publish step-by-step protocols with exact reaction conditions (temperature, solvent ratios, catalyst loading). Use controlled vocabularies (e.g., IUPAC nomenclature) and standardized units (e.g., mmol, μL). Provide access to raw spectral data and chromatograms in public repositories (e.g., Zenodo). Include failure analyses (e.g., side products) to guide troubleshooting .

Q. How can novel hypotheses about this compound's mechanisms of action be developed?

  • Methodological Answer : Integrate multi-omics data (transcriptomics, proteomics) from treated cell lines to identify perturbed pathways. Use CRISPR-Cas9 screens to pinpoint genetic dependencies. Formulate testable hypotheses using the PECO framework (Population: target cells; Exposure: this compound; Comparison: untreated controls; Outcome: pathway modulation). Validate with knockout/knockin models .

Key Considerations for Methodological Rigor

  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in open-access repositories (e.g., PubChem, ChEMBL) .
  • Ethical Reporting : Disclose conflicts of interest and cite prior work comprehensively to avoid redundancy .
  • Peer Review : Pre-publish protocols on preprint servers (e.g., bioRxiv) for community feedback before formal submission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.